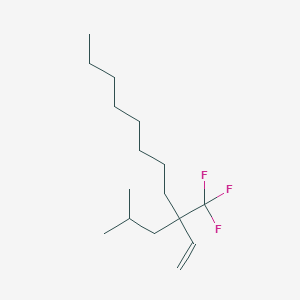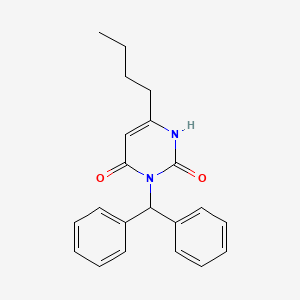![molecular formula C50H84O4 B12547212 2-Hydroxy-1,2-bis[4-(octadecyloxy)phenyl]ethan-1-one CAS No. 142248-78-0](/img/structure/B12547212.png)
2-Hydroxy-1,2-bis[4-(octadecyloxy)phenyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-1,2-bis[4-(octadecyloxy)phenyl]ethan-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of two octadecyloxyphenyl groups attached to a central ethanone moiety, with a hydroxyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-1,2-bis[4-(octadecyloxy)phenyl]ethan-1-one typically involves the reaction of 4-(octadecyloxy)benzaldehyde with a suitable reagent to introduce the ethanone moiety. Common reagents used in this synthesis include organometallic compounds and catalysts that facilitate the formation of the desired product under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxy-1,2-bis[4-(octadecyloxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethanone moiety can be reduced to form alcohols.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the substituents, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-1,2-bis[4-(octadecyloxy)phenyl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-1,2-bis[4-(octadecyloxy)phenyl]ethan-1-one involves its interaction with molecular targets through its functional groups. The hydroxyl and ethanone moieties play a crucial role in its reactivity and binding to specific targets. Pathways involved may include enzymatic reactions and interactions with cellular components .
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Hydroxy-4,6-bis(methoxymethoxy)phenyl)ethanone
- 2-Hydroxy-1-(4-hydroxyphenyl)ethanone
- 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
Uniqueness: 2-Hydroxy-1,2-bis[4-(octadecyloxy)phenyl]ethan-1-one is unique due to its long octadecyloxy chains, which impart distinct physical and chemical properties. These chains can influence the compound’s solubility, reactivity, and interactions with other molecules, making it valuable for specific applications .
Eigenschaften
CAS-Nummer |
142248-78-0 |
|---|---|
Molekularformel |
C50H84O4 |
Molekulargewicht |
749.2 g/mol |
IUPAC-Name |
2-hydroxy-1,2-bis(4-octadecoxyphenyl)ethanone |
InChI |
InChI=1S/C50H84O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43-53-47-39-35-45(36-40-47)49(51)50(52)46-37-41-48(42-38-46)54-44-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-42,49,51H,3-34,43-44H2,1-2H3 |
InChI-Schlüssel |
REHJZPRJITWAIR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)OCCCCCCCCCCCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrazolo[1,5-a]pyrimidine-3-carboxamide,(5R)-N-[1-ethyl-1-(4-methylphenyl)propyl]-4,5,6,7-tetrahydro-7,7-dimethyl-5-phenyl-hydrochloride](/img/structure/B12547135.png)
![Diethyl 2-[1-(methylamino)ethyl]pentanedioate](/img/structure/B12547136.png)
![[2-(3,4-dimethoxy-5-oxo-2H-furan-2-yl)-2-(4-methylphenyl)sulfonyloxyethyl] 4-methylbenzenesulfonate](/img/structure/B12547148.png)
![1,1'-(7,7'-Dibromo-9,9'-spirobi[fluorene]-2,2'-diyl)di(ethan-1-one)](/img/structure/B12547156.png)
![D-Norleucine, N-[[(2R,6S)-2,6-dimethyl-1-piperidinyl]carbonyl]-4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester (9CI)](/img/structure/B12547157.png)
![6-Chloro-9-(diethylamino)-11H-pyrido[3,2-a]carbazol-5-ol](/img/structure/B12547164.png)
![2-{5-[(1H-Imidazol-1-yl)methyl]-1H-indol-3-yl}ethan-1-ol](/img/structure/B12547168.png)



![2-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-methylpropanoyl chloride](/img/structure/B12547183.png)

![[(2R,4R)-4-(2-Aminopurin-9-YL)-1,3-dioxolan-2-YL]methanol](/img/structure/B12547196.png)

